(4-methylpiperazin-1-yl){4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl}methanone
Description
(4-methylpiperazin-1-yl){4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl}methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a methyl group, an indazole ring with a trifluoromethyl group, and a phenylmethanone moiety. Its unique structure makes it an interesting subject for studies in medicinal chemistry, pharmacology, and material science.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O/c1-25-10-12-26(13-11-25)19(28)14-6-8-15(9-7-14)27-17-5-3-2-4-16(17)18(24-27)20(21,22)23/h6-9H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSABOVFEGGIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C4=C(CCCC4)C(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylpiperazin-1-yl){4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl}methanone typically involves multiple steps, starting with the preparation of the indazole ring system. This can be achieved through cyclization reactions involving hydrazines and ketones. The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents. The piperazine ring is then attached through nucleophilic substitution or reductive amination reactions. Finally, the phenylmethanone moiety is introduced through Friedel-Crafts acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-methylpiperazin-1-yl){4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and indazole rings, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4-methylpiperazin-1-yl){4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl}methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-methylpiperazin-1-yl){4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4-methylpiperazin-1-yl){4-[3-(trifluoromethyl)-1H-indazol-1-yl]phenyl}methanone: Similar structure but lacks the tetrahydro moiety.
(4-methylpiperazin-1-yl){4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl}ethanone: Similar structure but with an ethanone moiety instead of methanone.
Uniqueness
The presence of the tetrahydro moiety in (4-methylpiperazin-1-yl){4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl}methanone distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Biological Activity
The compound known as (4-methylpiperazin-1-yl){4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl}methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 273.3 g/mol. The structure features a piperazine ring and a trifluoromethyl group, which are significant for its pharmacological properties.
Research indicates that compounds containing piperazine moieties often exhibit diverse biological activities. The specific mechanisms by which this compound operates include:
- Inhibition of Protein Kinases : Similar compounds have shown efficacy in inhibiting various protein kinases involved in cancer progression. For example, piperazine derivatives have been documented to inhibit the activity of kinases like PDGFRA and KIT, which are crucial in certain cancers .
- Interaction with Heat Shock Proteins : Some studies suggest that related compounds can affect heat shock proteins (HSPs), which play a role in cellular stress responses and cancer cell survival .
Biological Activity and Therapeutic Applications
The biological activity of this compound can be classified into several therapeutic areas:
-
Anticancer Activity :
- Case Study : A study demonstrated that piperazine derivatives could significantly reduce tumor growth in models of breast cancer by inhibiting specific signaling pathways related to cell proliferation and survival .
- Mechanism : The inhibition of receptor tyrosine kinases may lead to decreased angiogenesis and metastasis.
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Neuropharmacological Effects :
- Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments.
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Anti-inflammatory Properties :
- Some derivatives have shown promise in reducing inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈F₃N₃ |
| Molecular Weight | 273.30 g/mol |
| CAS Number | 694499-26-8 |
| Purity | 97% |
| Melting Point | 116–120 °C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
